molecular formula C5H5IO B15162109 5-Iodopenta-2,4-dienal CAS No. 168295-35-0

5-Iodopenta-2,4-dienal

Cat. No.: B15162109
CAS No.: 168295-35-0
M. Wt: 208.00 g/mol
InChI Key: BOIFHZPYWVJCKZ-UHFFFAOYSA-N
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Description

5-Iodopenta-2,4-dienal: is an organic compound with the molecular formula C5H5IO It is characterized by the presence of an iodine atom attached to a conjugated diene system, specifically at the 5th position of the pentadienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopenta-2,4-dienal typically involves the iodination of penta-2,4-dienal. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert solvent under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Iodopenta-2,4-dienal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 5-iodopentanoic acid.

    Reduction: Formation of 5-iodopent-2-en-1-ol.

    Substitution: Formation of various substituted pentadienals depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodopenta-2,4-dienal is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodopenta-2,4-dienal involves its reactivity towards nucleophiles and electrophiles. The conjugated diene system allows for various addition reactions, while the iodine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    5-Bromopenta-2,4-dienal: Similar structure but with a bromine atom instead of iodine.

    5-Chloropenta-2,4-dienal: Similar structure but with a chlorine atom instead of iodine.

    5-Fluoropenta-2,4-dienal: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 5-Iodopenta-2,4-dienal is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical transformations, providing opportunities for unique synthetic applications.

Properties

CAS No.

168295-35-0

Molecular Formula

C5H5IO

Molecular Weight

208.00 g/mol

IUPAC Name

5-iodopenta-2,4-dienal

InChI

InChI=1S/C5H5IO/c6-4-2-1-3-5-7/h1-5H

InChI Key

BOIFHZPYWVJCKZ-UHFFFAOYSA-N

Canonical SMILES

C(=CC=O)C=CI

Origin of Product

United States

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